3,5-Dihydroxycyclohexanecarboxylic acid
Description
3,5-Dihydroxycyclohexanecarboxylic acid (C₇H₁₀O₅) is a cyclohexane derivative featuring hydroxyl groups at the 3 and 5 positions and a carboxylic acid moiety at position 1. It serves as a key intermediate in microbial biosynthesis, notably in Streptomyces hygroscopicus var. ascomyceticus for the production of ascomycin (FK520), an immunosuppressive macrolide . Its structural simplicity, with vicinal hydroxyl groups, enables functionalization into more complex metabolites, such as dicaffeoylquinic acids, which are prominent in plant-derived bioactive compounds .
Properties
IUPAC Name |
3,5-dihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6,8-9H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIXGDNGAXHWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxycyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the hydroxylation of cyclohexanecarboxylic acid derivatives under controlled conditions. The reaction typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of 3,5-Dihydroxycyclohexanecarboxylic acid may involve the catalytic hydrogenation of cyclohexanecarboxylic acid derivatives. This process is often carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
3,5-Dihydroxycyclohexanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dihydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can modulate signaling pathways by interacting with receptors or other cellular components .
Comparison with Similar Compounds
Structural Analogs
3,5-Dicaffeoylquinic Acid (Isochlorogenic Acid A)
- Structure : Esterified derivative of quinic acid, with caffeoyl groups (3,4-dihydroxycinnamoyl) at positions 3 and 5. Molecular formula: C₂₅H₂₄O₁₂ .
- Biological Role : Found in Cichorium intybus (chicory) and Schizogyne sericea, it exhibits antioxidant, anti-inflammatory, and hepatoprotective activities .
- Key Difference : Unlike 3,5-dihydroxycyclohexanecarboxylic acid, this compound is a polycyclic ester with enhanced bioactivity due to caffeoyl substitution .
4,5-Dicaffeoylquinic Acid (Isochlorogenic Acid C)
- Structure : Similar to 3,5-dicaffeoylquinic acid but with caffeoyl groups at positions 4 and 5. Molecular formula: C₂₅H₂₄O₁₂ .
- Biological Role : Demonstrates antiviral and neuroprotective effects, highlighting the influence of substitution patterns on activity .
Chlorogenic Acid (5-Caffeoylquinic Acid)
- Structure : Single caffeoyl group at position 5. Molecular formula: C₁₆H₁₈O₉ .
- Biological Role : A major dietary antioxidant in coffee and chicory, modulating lipid metabolism .
Functional Analogs
Shikimic Acid
- Structure : Cyclohexene carboxylic acid with three hydroxyl groups.
- Role: Biosynthetic precursor to aromatic amino acids and pharmaceuticals (e.g., oseltamivir). Unlike 3,5-dihydroxycyclohexanecarboxylic acid, it lacks the 1-carboxylic acid group and participates in different pathways .
3,5-Dioxocyclohexanecarboxylic Acid
- Structure : Cyclohexane backbone with ketone groups at positions 3 and 5. Molecular formula: C₇H₈O₄ .
- Role : Synthetic intermediate with distinct reactivity (keto groups vs. hydroxyls). Hazard profile includes irritation risks (H315, H319) .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
